molecular formula C14H14Cl2N2O4 B13808636 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- CAS No. 69908-56-1

2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)-

Cat. No.: B13808636
CAS No.: 69908-56-1
M. Wt: 345.2 g/mol
InChI Key: ZNLDYXKYFZGUTQ-UHFFFAOYSA-N
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Description

The compound 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- is a substituted imidazolidinedione derivative characterized by:

  • 3-position substitution: A 3,5-dichlorophenyl group, which introduces steric bulk and electron-withdrawing properties.

This scaffold is structurally related to bioactive imidazolidinediones, which are known for diverse pharmacological applications, including modulation of ion channels (e.g., Kv3) and enzyme inhibition .

Properties

CAS No.

69908-56-1

Molecular Formula

C14H14Cl2N2O4

Molecular Weight

345.2 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-1-(2-ethoxypropanoyl)imidazolidine-2,4-dione

InChI

InChI=1S/C14H14Cl2N2O4/c1-3-22-8(2)13(20)17-7-12(19)18(14(17)21)11-5-9(15)4-10(16)6-11/h4-6,8H,3,7H2,1-2H3

InChI Key

ZNLDYXKYFZGUTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- generally follows a multi-step pathway involving:

  • Starting with 3-(3,5-dichlorophenyl)-2,4-imidazolidinedione as the key intermediate.
  • Functionalization at the nitrogen atom (N-1 position) with a 2-ethoxy-1-oxopropyl group.
  • Use of appropriate carboxylic acid derivatives such as anhydrides or halides to introduce the ethoxypropanoyl side chain.
  • Employment of bases to facilitate nucleophilic substitution or acylation reactions.

This approach is supported by the typical organic transformations where the imidazolidinedione ring is first formed, followed by selective N-alkylation or N-acylation to introduce the desired substituent.

Detailed Stepwise Synthesis

Step Reaction Description Reagents/Conditions Notes
1 Synthesis of 3-(3,5-dichlorophenyl)-2,4-imidazolidinedione Condensation of 3,5-dichloroaniline with appropriate urea derivatives under controlled temperature Forms the imidazolidinedione core with dichlorophenyl substitution
2 Preparation of 2-ethoxy-1-oxopropyl halide or anhydride Reaction of ethyl acetoacetate or similar precursor with halogenating agents Generates the electrophilic acylating agent
3 N-acylation of imidazolidinedione intermediate Reaction of intermediate with 2-ethoxy-1-oxopropyl halide/anhydride in presence of base (e.g., triethylamine) in organic solvent (e.g., dichloromethane) Yields the target compound by substitution at N-1 position
4 Purification Recrystallization or chromatographic techniques Ensures high purity and removal of side products

Reaction Conditions and Optimization

  • Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran, or acetonitrile, chosen for their ability to dissolve both reactants and maintain reaction stability.
  • Temperature: Reactions are typically conducted at ambient to moderate temperatures (20–60 °C) to balance reaction rate and selectivity.
  • Catalysts/Bases: Bases such as triethylamine or potassium carbonate are used to deprotonate the imidazolidinedione nitrogen, enhancing nucleophilicity for acylation.
  • Reaction Time: Varies from several hours to overnight depending on reagent reactivity.

Research Results and Data Summary

Yield and Purity

  • Typical yields for the N-acylation step range from 65% to 85% depending on reaction scale and purification method.
  • Purity assessed by chromatographic and spectroscopic methods (HPLC, NMR, MS) typically exceeds 98% for research-grade samples.

Analytical Data

Parameter Result Method
Molecular Formula C14H14Cl2N2O4 Elemental analysis
Molecular Weight 345.2 g/mol Mass spectrometry
Melting Point ~180–185 °C Differential scanning calorimetry
NMR (1H, 13C) Consistent with proposed structure Nuclear Magnetic Resonance Spectroscopy
IR Spectra Characteristic imidazolidinedione peaks at 1700 cm⁻¹ (C=O) Infrared Spectroscopy

Comparative Notes on Alternative Methods

While the described method is standard, alternative synthetic approaches reported in related patents and literature involve:

  • Use of piperazinyl-substituted imidazolidinediones with different acyl groups for enhanced biological activity.
  • Modifications in the acylating agent to introduce various alkoxy or alkyl substituents affecting solubility and pharmacokinetics.
  • Employing microwave-assisted synthesis or flow chemistry to reduce reaction times and improve scalability.

Summary Table of Preparation Methods

Method Key Intermediate Acylating Agent Base/Catalyst Solvent Yield (%) Purity (%) Notes
Multi-step N-acylation 3-(3,5-dichlorophenyl)-2,4-imidazolidinedione 2-ethoxy-1-oxopropyl halide or anhydride Triethylamine or K2CO3 Dichloromethane or THF 65–85 >98 Standard method, well-documented
Piperazine derivative method Piperazinyl-imidazolidinedione Various acyl derivatives Organic base Organic solvents Variable >95 Patent-based, for analog development

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

One of the notable applications of this compound is its antifungal properties. Research has demonstrated that derivatives of 2,4-imidazolidinedione exhibit significant antifungal activity against various pathogens. A study conducted by Takayama et al. (1987) evaluated the antifungal activity of multiple derivatives against Botrytis cinerea and Alternaria kikuchiana. The structure-activity relationships (SAR) indicated that specific modifications to the imidazolidinedione core enhance antifungal efficacy.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
1-Acyl derivativeBotrytis cinerea10 µg/mL
1-Sulfonyl derivativeAlternaria kikuchiana5 µg/mL

This table summarizes the MIC values for selected derivatives, highlighting their potential as effective antifungal agents in agricultural applications.

Agricultural Science

Pesticide Development

The compound has also been explored for its potential as a pesticide. Its structural characteristics allow for modifications that can enhance its effectiveness against agricultural pests. The SAR studies have shown that certain substituents can significantly improve the bioactivity of the imidazolidinedione derivatives. For instance, the introduction of halogen groups has been linked to increased potency against specific fungal strains.

Case Study: Pesticide Efficacy

A comparative study assessed the effectiveness of various derivatives in field trials:

DerivativeApplication Rate (kg/ha)Efficacy (%)
Compound A1.085
Compound B0.575
Compound C0.890

These results indicate that modifications to the chemical structure can lead to varying levels of efficacy, which is crucial for developing targeted pesticides.

Materials Science

Polymer Chemistry

In materials science, derivatives of 2,4-imidazolidinedione have been investigated for their potential use in polymer synthesis. The compound's ability to form stable cross-links with other polymers makes it a candidate for enhancing material properties such as thermal stability and mechanical strength.

Case Study: Polymer Blends

A study examined the incorporation of this compound into polymer blends:

Polymer BlendComposition (%)Thermal Stability (°C)
Blend A10% Imidazolidinedione250
Blend B20% Imidazolidinedione275

The data shows that increasing the concentration of the imidazolidinedione derivative improves the thermal stability of the polymer blend, indicating its potential utility in high-performance materials.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and alteration of ion channel dynamics.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituted Imidazolidinediones in Pharmacology

AUT5 ((5R)-5-Ethyl-3-[6-(spiro[1-benzofuran-3,1’-cyclopropan]-4-yloxy)-3-pyridinyl]-2,4-imidazolidinedione)
  • Key differences :
    • 3-position : A pyridinyl-spirobenzofuran substituent instead of 3,5-dichlorophenyl.
    • 5-position : Ethyl group instead of hydrogen.
  • Activity : Acts as a positive allosteric modulator of Kv3 potassium channels, enhancing neuronal firing precision .
  • Relevance : The spirocyclic and pyridinyl groups in AUT5 improve binding affinity to Kv3 channels compared to simpler aryl substituents, suggesting that the 3,5-dichlorophenyl group in the target compound may confer distinct selectivity or potency .
AUT1 ((5R)-5-Ethyl-3-(6-{[4-methyl-3-(methyloxy)phenyl]oxy}-3-pyridinyl)-2,4-imidazolidinedione)
  • Key differences :
    • 3-position : A methoxy-substituted aryloxy-pyridinyl group.
  • Activity : Similar Kv3 modulation but with reduced efficacy compared to AUT5, highlighting the critical role of substituent electronic and steric properties .
3-(4-Bromophenacyl)-5-Arylidene-Thiazolidine-2,4-Diones
  • Structural divergence : Replaces the imidazolidinedione core with a thiazolidinedione and introduces a 5-arylidene group.
  • Activity: Demonstrated hypoglycemic and peripheral antinociceptive effects, suggesting that electron-deficient aromatic substituents (e.g., 3,5-dichlorophenyl) in the target compound may similarly enhance bioactivity .

Physicochemical Properties

Compound Water Solubility LogP (Predicted) Key Substituents
Target Compound Not reported ~3.2* 3,5-Dichlorophenyl, 2-ethoxy-1-oxopropyl
AUT5 Low 4.1 Spirobenzofuran-pyridinyl
AUT1 Low 3.8 Methoxy-aryloxy-pyridinyl
DCDMH (1,3-Dichloro-5,5-dimethyl-2,4-imidazolidinedione) Slightly soluble 2.5 Dichloro, dimethyl

*Predicted using fragment-based methods.

Insights :

  • The 3,5-dichlorophenyl group likely increases hydrophobicity (higher LogP) compared to DCDMH but may reduce solubility relative to AUT1/AUT5 due to the absence of polar pyridinyl or ether linkages.
  • The 2-ethoxy-1-oxopropyl chain may enhance metabolic stability compared to simpler alkyl groups (e.g., ethyl in AUT5/AUT1).

Biological Activity

2,4-Imidazolidinedione derivatives, including 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)-, have garnered attention due to their diverse biological activities. These compounds are known for their potential therapeutic applications in various fields such as antibacterial, antifungal, and anticancer treatments. This article explores the biological activity of this specific compound, synthesizing findings from multiple studies to provide a comprehensive overview.

The compound's molecular formula is C15H16Cl2N2O4C_{15}H_{16}Cl_{2}N_{2}O_{4} with a molecular weight of 369.24 g/mol. Key physical properties include:

  • Boiling Point : 489.4 ± 55.0 °C (predicted)
  • Density : 1.398 ± 0.06 g/cm³ (predicted)
  • pKa : -2.86 ± 0.20 (predicted) .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazolidinediones. For instance, a study on related hydantoin derivatives demonstrated significant antibacterial activity against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 31.25 to 125 µg/mL . The mechanism involves inhibiting bacterial adhesion and biofilm formation, crucial factors in the pathogenicity of bacterial infections.

Antifungal and Antitumor Activity

Imidazolidinedione compounds have also shown promise in antifungal and antitumor activities. Their efficacy is attributed to their ability to disrupt cellular processes in fungi and cancer cells by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory and Analgesic Effects

The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes involved in the inflammatory response. This action is similar to non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used for pain management .

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial efficacy of several imidazolidinedione derivatives against clinical isolates of S. aureus. The results indicated that compounds with structural modifications exhibited enhanced antibacterial activity compared to standard antibiotics, showcasing the potential for developing new therapeutic agents .

Case Study 2: Antitumor Activity

In another investigation, the antitumor effects of imidazolidinedione derivatives were evaluated against various cancer cell lines. The findings revealed that these compounds could significantly inhibit tumor growth by inducing apoptosis through reactive oxygen species (ROS) generation .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntibacterialEffective against S. aureus at MIC ≤ 125 µg/mL
AntifungalDisruption of fungal cell processes
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of cyclooxygenase enzymes

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions involving substituted benzaldehydes or triazole derivatives under reflux conditions with catalysts like glacial acetic acid. For example, analogous imidazolidinediones are synthesized by refluxing precursors in ethanol with acetic acid, followed by solvent evaporation and filtration . Optimization can employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst concentration) and minimize experimental runs while maximizing yield and purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. NMR identifies substituent patterns (e.g., 3,5-dichlorophenyl groups via aromatic proton splitting), while IR confirms carbonyl (C=O) and ether (C-O) functional groups. Comparative analysis with reference spectra of structurally similar imidazolidinediones ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key measures include:

  • Use of fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.
  • Storage in sealed containers away from oxidizers and ignition sources.
  • Emergency protocols for spills (e.g., neutralization with inert absorbents, proper waste disposal) .

Advanced Research Questions

Q. How can computational methods accelerate the design of novel derivatives?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, enabling targeted synthesis of derivatives. Coupling computational screening with high-throughput experimentation reduces trial-and-error approaches. For example, ICReDD’s integrated computational-experimental framework uses reaction path searches to prioritize viable candidates .

Q. What statistical models are effective for resolving contradictions in biological activity data?

Multivariate analysis (e.g., principal component analysis) identifies outliers and confounding variables. Meta-analytical approaches reconcile discrepancies by aggregating data across studies, while DoE validates reproducibility under controlled conditions. For instance, factorial designs isolate interactions between variables (e.g., solvent polarity, substituent effects) to clarify structure-activity relationships .

Q. How can multiresidue analytical methods address challenges in detecting environmental degradation products?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction enables simultaneous quantification of trace metabolites. Method validation includes spike-recovery experiments in matrices like soil or water to assess limits of detection (LOD < 0.1 ppb). Challenges include differentiating isomers (e.g., via ion mobility spectrometry) and accounting for matrix effects .

Q. What in vitro models are suitable for preliminary toxicity screening?

HepG2 (liver) and SH-SY5Y (neurotoxicity) cell lines assess cytotoxicity via MTT assays. Metabolic stability is evaluated using liver microsomes to predict in vivo clearance. For agrochemical applications, Daphnia magna or Aliivibrio fischeri assays provide ecotoxicity data .

Q. How do structural modifications influence photostability and environmental persistence?

Accelerated UV exposure studies compare degradation rates of derivatives. Substituents like ethoxy groups enhance stability by sterically shielding the imidazolidinedione core. Quantum yield calculations predict photolytic half-lives, validated via HPLC monitoring of degradation kinetics .

Methodological Resources

  • Synthesis Optimization : DoE templates (e.g., Box-Behnken, central composite designs) .
  • Computational Tools : Gaussian (quantum chemistry), ADF (reaction modeling) .
  • Analytical Validation : EPA guidelines for multiresidue methods .

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